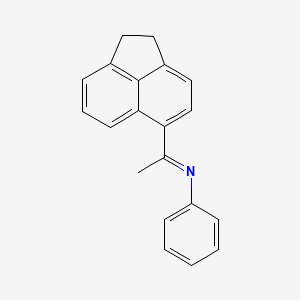![molecular formula C15H12O3 B14594233 4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene] CAS No. 61040-11-7](/img/structure/B14594233.png)
4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] is a chemiluminescent compound known for its ability to emit light upon decomposition. This property makes it highly valuable in various scientific applications, particularly in the field of biochemistry and molecular biology. The compound is often used as a substrate in chemiluminescent assays, where it produces a detectable signal in the presence of specific enzymes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] typically involves the formation of a dioxetane ring through a photochemical reaction. The process begins with the preparation of a suitable precursor, such as a fluorene derivative, which is then subjected to ultraviolet light in the presence of a photosensitizer. This reaction leads to the formation of the dioxetane ring, resulting in the desired compound .
Industrial Production Methods
Industrial production of 4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
化学反応の分析
Types of Reactions
4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fluorene derivatives, while substitution reactions can produce a wide range of substituted fluorene compounds .
科学的研究の応用
4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] has a wide range of scientific research applications, including:
Chemistry: Used as a chemiluminescent probe in various chemical assays.
Biology: Employed in molecular biology for detecting nucleic acids and proteins.
Medicine: Utilized in diagnostic assays for detecting specific biomarkers.
Industry: Applied in quality control processes for detecting contaminants.
作用機序
The mechanism of action of 4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] involves its decomposition in the presence of specific enzymes, such as alkaline phosphatase. This decomposition leads to the formation of an excited state intermediate, which then emits light as it returns to the ground state. The emitted light can be detected and measured, providing a quantitative readout of the enzyme activity .
類似化合物との比較
4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] is part of a class of compounds known as dioxetanes. Similar compounds include:
3-(2’-Spiroadamantane)-4-methoxy-4-(3’'-phosphoryloxy)phenyl-1,2-dioxetane: Known for its use in ultrasensitive enzyme-linked immunoassays.
Disodium 2-chloro-5-(4-methoxyspiro[1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)-1-phenyl phosphate: Used in chemiluminescent detection assays.
The uniqueness of 4-Methoxyspiro[1,2-dioxetane-3,9’-fluorene] lies in its specific chemiluminescent properties, which make it highly sensitive and suitable for a wide range of applications .
特性
CAS番号 |
61040-11-7 |
|---|---|
分子式 |
C15H12O3 |
分子量 |
240.25 g/mol |
IUPAC名 |
4-methoxyspiro[dioxetane-3,9'-fluorene] |
InChI |
InChI=1S/C15H12O3/c1-16-14-15(18-17-14)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9,14H,1H3 |
InChIキー |
HPPSYKXCGUYOJP-UHFFFAOYSA-N |
正規SMILES |
COC1C2(C3=CC=CC=C3C4=CC=CC=C42)OO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


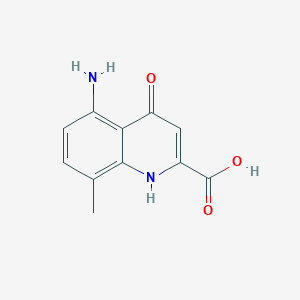
![2-[(Propan-2-yl)amino]phenyl propylcarbamate](/img/structure/B14594157.png)
![4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol](/img/structure/B14594161.png)
![Ethanethiol, 2,2'-[1,3-propanediylbis(methylimino)]bis-](/img/structure/B14594168.png)
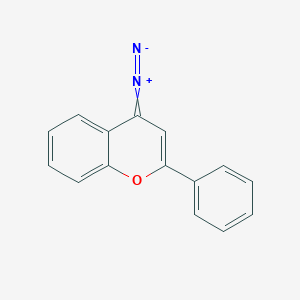
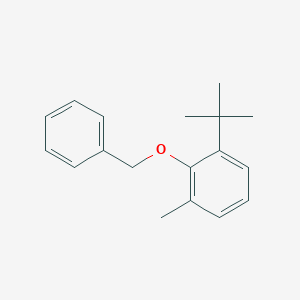

![(2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B14594190.png)
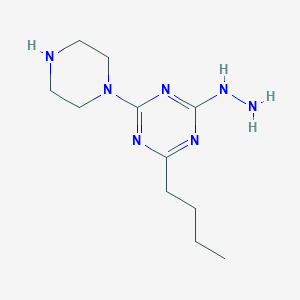
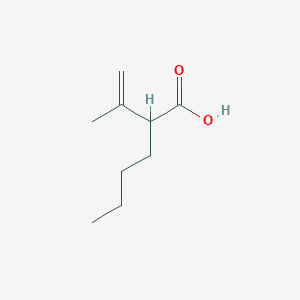

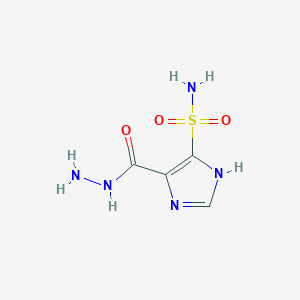
![Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-](/img/structure/B14594227.png)
